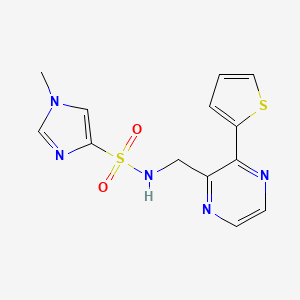

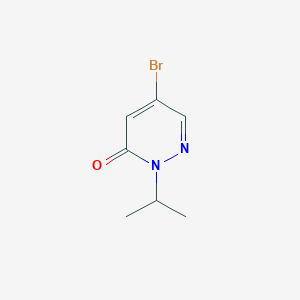

![molecular formula C6H9NO3 B2678022 5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one CAS No. 143396-01-4](/img/structure/B2678022.png)

5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one” is a compound with the IUPAC name (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one . It has a molecular weight of 143.14 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis Applications

Intermediate for Synthesis of Nucleosides : 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one has been utilized as a versatile intermediate in synthesizing 2-deoxy-, 3-deoxy-, and ara-cyclopentyl carbocyclic nucleosides, including an efficient synthesis of carbocyclic thymidine (Dominguez & Cullis, 1999).

Preparation of Monohydroxylated Derivatives : The compound has been used in methods like oxymercuration/demercuration and biohydroxylation for preparing monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones (Palmer et al., 1997).

Synthesis of γ-Amino Acid Analogues : A synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, including variations in substituents, has been developed starting from 4R-hydroxy-L-proline. This method leads to the synthesis of backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

Structural Analysis for Chemical Synthesis : Structural analysis, including NMR and X-ray crystallography, of derivatives like methyl N-phosphorylated 5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylates, has been conducted to understand their properties better, aiding in their use in chemical synthesis (Sousa et al., 2012).

Chemical Properties and Reactions

Electronic Effects of OH Groups : Studies on the base strengths of stereoisomeric 2,3,5,6-tetrahydroxyazabicyclo[2.2.1]heptanes have been conducted. This research provides insights into the influence of stereoisomerism of OH groups on base strength in azabicyclic systems, which is valuable for understanding chemical reactivity and designing related compounds (Gregersen et al., 2005).

Exploration of Bicyclic Systems : The synthesis and investigation of NMR spectra of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives have been explored. These studies contribute to understanding the properties of bicyclic bases and their potential applications (Portoghese & Turcotte, 1971).

Synthesis of Bicyclic Amino Acid Derivatives : Aza-Diels-Alder reactions in aqueous solutions have been used for synthesizing methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives. This method highlights the potential of azabicycloheptanes in asymmetric synthesis of bicyclic amino acid derivatives (Waldmann & Braun, 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCGLTVNRHPGDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1NC2=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

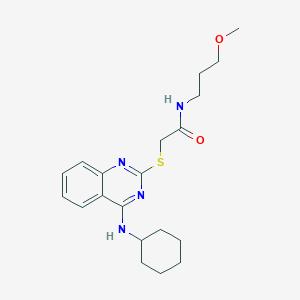

![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)

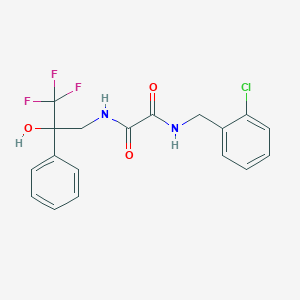

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2677941.png)

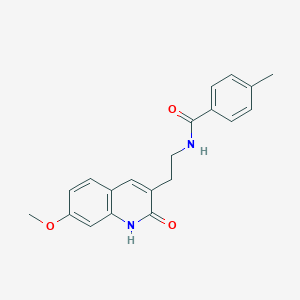

![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)

![3-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2677952.png)

![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)

![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)